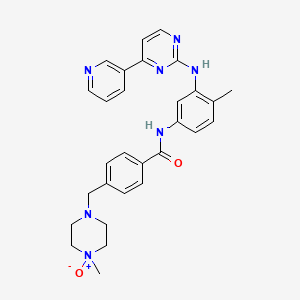

Imatinib (Piperidine)-N-oxide

描述

Imatinib (Piperidine)-N-oxide is a derivative of imatinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GIST) This compound is characterized by the presence of a piperidine ring, which is a six-membered nitrogen-containing heterocycle

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of imatinib (Piperidine)-N-oxide typically involves the oxidation of imatinib using suitable oxidizing agents. One common method is the use of hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective oxidation of the piperidine nitrogen to form the N-oxide derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography ensures the efficient production of the compound.

化学反应分析

Types of Reactions: Imatinib (Piperidine)-N-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of N,N-dioxide derivatives.

Reduction: Reduction reactions can revert the N-oxide group back to the original piperidine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the N-oxide group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, acetic acid, and other peroxides.

Reduction: Hydrogen gas, palladium on carbon (Pd/C), and other reducing agents.

Substitution: Halogenating agents, nucleophiles such as amines and thiols.

Major Products:

Oxidation: N,N-dioxide derivatives.

Reduction: Original piperidine derivative.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

科学研究应用

Pharmacological Properties

Imatinib (Piperidine)-N-oxide acts primarily as an inhibitor of specific tyrosine kinases, notably the BCR-ABL fusion protein associated with chronic myeloid leukemia. It also inhibits other receptor tyrosine kinases such as c-Kit and PDGF receptors, which are implicated in various neoplastic processes. The mechanism of action involves binding to the ATP-binding site of the target kinases, thereby preventing downstream signaling that promotes cell proliferation and survival .

This compound is primarily used in the treatment of:

- Chronic Myeloid Leukemia (CML) : Particularly effective in patients with the Philadelphia chromosome.

- Gastrointestinal Stromal Tumors (GIST) : Demonstrates significant efficacy in tumors expressing c-Kit mutations.

- Acute Lymphoblastic Leukemia (ALL) : Applicable in specific subtypes characterized by BCR-ABL fusion.

- Other Conditions : It is also indicated for systemic mastocytosis and other myeloproliferative disorders .

Table 2: Clinical Indications for this compound

| Condition | Patient Population | Efficacy Evidence |

|---|---|---|

| Chronic Myeloid Leukemia | Adults and children | Significant reduction in disease progression |

| Gastrointestinal Stromal Tumors | Adults | High response rates observed in clinical trials |

| Acute Lymphoblastic Leukemia | Adults and children | Effective in BCR-ABL positive cases |

| Systemic Mastocytosis | Adults | Improved management of symptoms |

Emerging Research Findings

Recent studies have focused on the pharmacokinetics and dynamics of this compound. For instance, a study indicated that this compound exhibits favorable pharmacokinetic properties, with higher trough concentrations correlating with better clinical outcomes . Additionally, research has highlighted the role of genetic factors influencing drug metabolism and efficacy, emphasizing the importance of personalized medicine approaches in treatment regimens .

Case Study: Pharmacogenetic Influence on Treatment Response

A cohort study involving 102 CML patients demonstrated that variations in drug metabolism genes significantly impacted treatment responses to this compound. Patients with specific single nucleotide polymorphisms exhibited either enhanced or diminished responses to therapy, underscoring the need for genetic screening prior to treatment initiation .

作用机制

The mechanism of action of imatinib (Piperidine)-N-oxide involves the inhibition of tyrosine kinases, particularly the BCR-ABL fusion protein, which is responsible for the uncontrolled proliferation of leukemic cells in CML. The N-oxide group enhances the binding affinity of the compound to the kinase domain, leading to more effective inhibition. This results in the suppression of downstream signaling pathways that promote cell growth and survival.

相似化合物的比较

Imatinib: The parent compound, used primarily in the treatment of CML and GIST.

Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity.

Nilotinib: A second-generation tyrosine kinase inhibitor with improved efficacy and safety profile.

Bosutinib: A dual kinase inhibitor targeting both BCR-ABL and Src family kinases.

Ponatinib: A third-generation inhibitor designed to overcome resistance to earlier drugs.

Uniqueness: Imatinib (Piperidine)-N-oxide is unique due to the presence of the N-oxide group, which enhances its chemical stability and binding affinity to target kinases. This modification potentially improves its therapeutic efficacy and broadens its application in various fields of research and medicine.

生物活性

Imatinib (Piperidine)-N-oxide is a derivative of the well-known tyrosine kinase inhibitor imatinib, primarily recognized for its efficacy in treating chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GISTs). This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

This compound exerts its biological effects primarily through the inhibition of the BCR-ABL tyrosine kinase, a fusion protein that plays a critical role in the pathogenesis of CML. The N-oxide modification enhances the binding affinity of imatinib to the kinase domain, leading to more effective inhibition of downstream signaling pathways that promote cell proliferation and survival. This mechanism is crucial for its therapeutic efficacy in CML patients.

Pharmacokinetics and Metabolism

The metabolism of this compound involves various cytochrome P450 enzymes, with CYP2C8 and CYP3A4 being the most significant contributors. Studies indicate that while both enzymes metabolize imatinib extensively, CYP2C8 may play a more dominant role during long-term treatment due to the autoinhibition of CYP3A4 by imatinib itself .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| CYP Enzymes Involved | CYP2C8, CYP3A4 |

| IC50 for CYP3A4 | 23.3 µM |

| IC50 for CYP2C8 | 8.4 µM |

| Time-dependent Inhibition | Up to 90% inhibition at clinically relevant concentrations |

Biological Activity and Therapeutic Applications

This compound has shown promise beyond CML treatment. Its biological activity suggests potential applications in various cancers and inflammatory diseases due to its kinase inhibitory properties. Research indicates that it may also influence other signaling pathways involved in cancer progression .

Case Studies

- Chronic Myelogenous Leukemia (CML) : In clinical settings, patients treated with imatinib have demonstrated significant improvements in overall survival rates. The compound's ability to target BCR-ABL has made it a cornerstone in CML therapy.

- Gastrointestinal Stromal Tumors (GISTs) : Similar to its effects in CML, imatinib has been effective in managing GISTs, leading to tumor shrinkage and improved patient outcomes.

- Potential Applications in Other Cancers : Emerging studies suggest that imatinib may have beneficial effects in solid tumors by inhibiting other kinases involved in tumor growth and metastasis .

Toxicity and Side Effects

While imatinib is generally well-tolerated, potential toxicities have been observed, particularly relating to liver and renal function. Animal studies have indicated liver toxicity characterized by elevated liver enzymes and necrosis, alongside renal toxicity manifesting as tubular nephrosis . Monitoring for these adverse effects is essential during treatment.

常见问题

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying Imatinib (Piperidine)-N-oxide in pharmaceutical formulations?

- Methodological Answer : Reverse-phase HPLC with UV detection is a validated approach. Key parameters include:

- Column : C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

- Mobile Phase : Gradient elution with phosphate buffer (pH 3.0) and acetonitrile.

- Detection : UV at 254 nm.

- Resolution : Ensure baseline separation (resolution >2) between this compound and other impurities (e.g., N-desmethyl imatinib) .

- Validation : Confirm peak purity via photodiode array (PDA) detectors and spike recovery studies (e.g., 80–120% recovery range) .

Q. How is this compound metabolized in vivo, and what enzymes are involved?

- Methodological Answer :

- Metabolic Pathways : Primarily oxidized via CYP3A4 to form N-oxide metabolites, detectable in urine shortly after dosing .

- Experimental Design :

In Vitro Incubation : Use human hepatocytes or microsomal fractions to identify metabolites.

LC-MS/MS Analysis : Quantify metabolites using stable isotope-labeled internal standards (e.g., deuterated analogs).

Enzyme Inhibition Studies : Co-incubate with CYP3A4 inhibitors (e.g., ketoconazole) to confirm enzymatic specificity .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity and metabolic stability of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., Bcr-Abl kinase). Focus on the guanidine moiety for hydrogen bonding and π-π stacking .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes (e.g., 100-ns simulations in explicit solvent).

- ADME Prediction : Tools like SwissADME estimate metabolic liability (e.g., CYP3A4-mediated oxidation) and passive permeability (LogP <3 recommended) .

Q. How do stereochemical factors influence the synthesis and stability of this compound?

- Methodological Answer :

- Synthesis Challenges : Oxidation of tertiary amines (e.g., piperidine) can yield epimeric N-oxides. For example, Na₂WO₄/urea·H₂O₂ oxidation may produce axial and equatorial epimers .

- Validation :

NMR Spectroscopy : Use ¹H, ¹³C, and ¹⁵N chemical shifts to confirm stereochemistry.

Chiral HPLC : Resolve epimers using columns like Chiralpak IG-3 with hexane/isopropanol gradients .

Q. What structure-activity relationship (SAR) insights exist for aromatic N-oxide derivatives like this compound regarding mutagenicity?

- Methodological Answer :

- SAR Fingerprinting : Perform substructure searches (e.g., hierarchical clustering of 101 aromatic N-oxide motifs) to correlate chemical features with Ames test outcomes .

- Key Findings :

- Alert for Mutagenicity : Aromatic N-oxides with electron-withdrawing groups (e.g., nitro substituents) show higher mutagenic potential.

- Mitigation Strategies : Introduce bulky substituents (e.g., pivalamide groups) to reduce DNA reactivity .

属性

IUPAC Name |

4-[(4-methyl-4-oxidopiperazin-4-ium-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N7O2/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-35-14-16-36(2,38)17-15-35/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSADRWGPCQTOST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CC[N+](CC3)(C)[O-])NC4=NC=CC(=N4)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652617 | |

| Record name | 4-[(4-Methyl-4-oxo-4lambda~5~-piperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571186-91-9 | |

| Record name | 4-[(4-Methyl-4-oxo-4lambda~5~-piperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。